

comparative analysis of Benzo[c]naphthyridine and Benzo[c]naphthyridine bioactivity

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Compound of Interest

Compound Name: Benzo[c][2,6]naphthyridine

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A Comparative Analysis of the Bioactivity of Benzo[c]naphthyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

The benzo[c]naphthyridine scaffold, a class of fused heterocyclic compounds, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its various isomers. These compounds have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative analysis of the bioactivity of different benzo[c]naphthyridine isomers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivities of various benzo[c]naphthyridine derivatives against different targets. The data has been compiled from multiple studies to facilitate a comparative assessment of the different isomeric scaffolds.

Anticancer Activity

The anticancer properties of benzo[c]naphthyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.



Compound/Isomer	Cell Line	IC50 (μM)	Reference
Benzo[c][1] [2]naphthyridine derivative	P388 (Murine Leukemia)	Not specified	[3]
Benzo[h][1] [4]naphthyridine derivative (Compound 3, -3NO2)	HCT-116 (Colon Cancer)	20.7 ± 1.9	[3]
MCF-7 (Breast Cancer)	22.5 ± 2.1	[3]	
HepG-2 (Liver Cancer)	15.3 ± 0.7	[3]	-
Aaptamine (Benzo[de] [1][4]naphthyridine)	H1299 (Non-small cell lung cancer)	10.47 μg/mL	[5]
A549 (Non-small cell lung cancer)	15.03 μg/mL	[5]	
HeLa (Cervical Cancer)	Not specified	[5]	-
CEM-SS (T- lymphoblastic leukemia)	Not specified	[5]	
1,3-dioxolo[4,5-d]benzo[de][1] [4]naphthyridine	Adult T-cell leukemia	0.29	[2]
Bisleuconothine A (1,7-Naphthyridine derivative)	SW480 (Colon cancer)	2.74	[2]
HCT116 (Colon cancer)	3.18	[2]	
HT29 (Colon cancer)	1.09	[2]	-



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20 (Colon er) 3.05 [2]

Antimicrobial Activity

Several benzo[c]naphthyridine derivatives have demonstrated significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.



Compound/Isomer	Microorganism	MIC (μg/mL)	Reference
Canthin-6-one (1,5- Naphthyridine derivative)	Staphylococcus aureus	0.49	[2]
Escherichia coli	3.91	[2]	
Methicillin-resistant S. aureus (MRSA)	0.98	[2]	
Fusarium graminearum (antifungal)	3.91	[2]	
10-Methoxycanthin-6- one (1,5- Naphthyridine derivative)	Staphylococcus aureus	3.91	[2]
Escherichia coli	3.91	[2]	
Methicillin-resistant S. aureus (MRSA)	3.91	[2]	
Fusarium solani (antifungal)	7.81	[2]	
Benzo[h][1] [4]naphthyridine derivatives	S. aureus	Active	[6]
E. coli	Active	[6]	
B. subtilis	Active	[6]	

Enzyme Inhibitory Activity

Benzo[c]naphthyridine derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.



Compound/Isomer	Enzyme	IC50 (μM)	Reference
Benzo[b][1] [4]naphthyridine derivative (5g)	Monoamine Oxidase B (MAO-B)	1.35	[5]
7-methyl-1,8- naphthyridinone derivatives (31b, 31f)	DNA Gyrase	1.7 - 13.2	[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key bioactivity assays cited.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

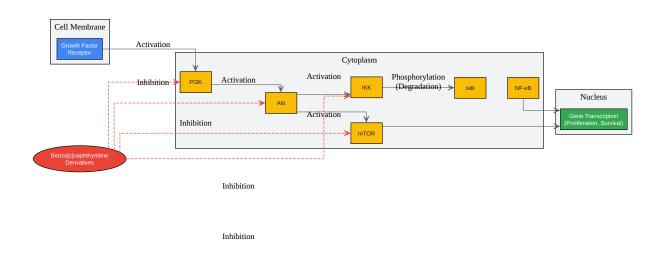
Protocol:

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
- Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

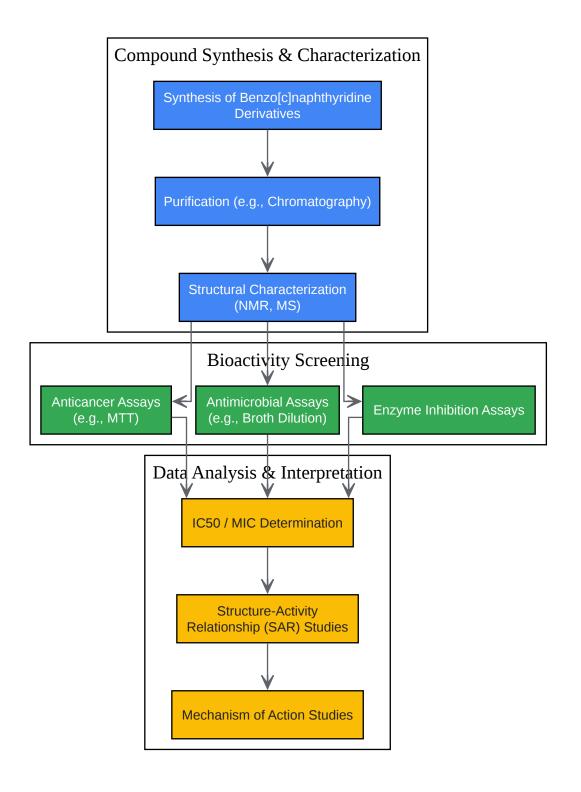




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Caption: PI3K/Akt/mTOR and NF-κB signaling pathways modulated by Benzo[c]naphthyridine derivatives.





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Caption: General experimental workflow for the synthesis and bioactivity evaluation of Benzo[c]naphthyridine derivatives.



Comparative Bioactivity and Structure-Activity Relationship (SAR)

The presented data highlights the broad spectrum of biological activities associated with the benzo[c]naphthyridine scaffold. A comparative analysis reveals several key insights:

- Isomeric Influence: The arrangement of the nitrogen atoms and the fusion pattern of the benzene ring significantly impact the biological activity. For instance, different isomers exhibit preferential activity against different cancer cell lines or microbial species. The benzo[h][1] [4]naphthyridine core appears to be a promising scaffold for developing potent anticancer agents, as demonstrated by the low micromolar IC50 values of its derivatives against various cancer cell lines.[3]
- Substitution Patterns: The nature and position of substituents on the benzo[c]naphthyridine ring system are critical for potency. For example, the introduction of a nitro group in the benzo[h][1][4]naphthyridine series enhanced cytotoxic activity.[3] In the case of the antimicrobial canthin-6-one derivatives, the presence of a methoxy group at the 10-position altered the antifungal spectrum.[2]
- Mechanism of Action: While not fully elucidated for all derivatives, the anticancer activity of some benzo[c]naphthyridines is attributed to the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2] The antimicrobial activity of certain naphthyridine derivatives has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme.[1] The inhibitory activity of benzo[b][1]
 [4]naphthyridine derivatives against MAO-B suggests their potential for the treatment of neurodegenerative diseases.[5]

In conclusion, the benzo[c]naphthyridine framework represents a versatile and privileged scaffold in drug discovery. The comparative analysis of the bioactivity of its isomers and derivatives underscores the importance of subtle structural modifications in tuning the pharmacological profile. Further exploration of the structure-activity relationships and mechanisms of action will be instrumental in the rational design of novel and more effective therapeutic agents based on this promising heterocyclic system.



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